molecular formula C18H18N2O4S B2954344 4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 946282-11-7

4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

カタログ番号 B2954344
CAS番号: 946282-11-7
分子量: 358.41
InChIキー: SGDNETOROPZYIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is a complex organic molecule. It contains a quinoxalinone core, which is a type of heterocyclic compound. The quinoxalinone core is substituted at the 4-position with a benzoyl group that is further substituted at the 3-position with an isopropylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxalinone core, a benzoyl group, and an isopropylsulfonyl group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the sulfonyl and carbonyl groups, which could activate the molecule towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could increase its solubility in polar solvents .

科学的研究の応用

Aggregation Enhanced Emission

A study on 1,8-naphthalimide derivatives demonstrated their ability to form nanoaggregates in aqueous solutions, showcasing aggregation-enhanced emission. This property is significant for developing optical and electronic materials, where enhanced emission in the solid state is desirable for applications in light-emitting devices and sensors (Srivastava et al., 2016).

Anticancer Drug Development

Isoxazolequinoxalin derivative synthesis revealed promising anticancer activity, suggesting that quinoxaline derivatives can serve as leads for developing novel anticancer agents. Such compounds engage with biological targets, potentially offering new therapeutic strategies for cancer treatment (Abad et al., 2021).

Synthetic Methodologies

Innovative synthetic approaches to quinoxaline derivatives, such as the synthesis of substituted tetrahydroisoquinolines, have been explored for their anticancer properties. These methodologies enhance the chemical toolbox available for pharmaceutical development, enabling the creation of compounds with potent biological activities (Redda et al., 2010).

Heterocyclic Compound Applications

Quinoxaline derivatives are valuable heterocyclic compounds with numerous industrial and pharmaceutical applications. They serve as key intermediates in the synthesis of various bioactive molecules, demonstrating versatility in chemical reactions and potential for diverse applications, including antimicrobial and antifungal agents (Mamedov et al., 2015).

Pharmaceutical Lead Compounds

The exploration of benzoxazinones and their derivatives has highlighted their potential as pharmaceutical leads. These compounds exhibit a range of bioactivities, such as phytotoxic, antifungal, antimicrobial, and antifeedant effects, offering a promising basis for developing natural herbicide models and pharmaceuticals (Macias et al., 2009).

作用機序

The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism of action would depend on its specific biological target .

将来の方向性

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future studies could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical trials .

特性

IUPAC Name

4-(3-propan-2-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12(2)25(23,24)14-7-5-6-13(10-14)18(22)20-11-17(21)19-15-8-3-4-9-16(15)20/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDNETOROPZYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。